molecular formula C13H14N2O3S B3084573 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid CAS No. 1142213-24-8

2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Cat. No.: B3084573
CAS No.: 1142213-24-8
M. Wt: 278.33 g/mol
InChI Key: PLPADIQMJRLELG-UHFFFAOYSA-N
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Description

2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a complex organic compound that features both aromatic and heterocyclic components. It is characterized by the presence of a hydroxyl group, a mercapto group, and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the pyrimidine derivative with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups into the aromatic or pyrimidine rings.

Scientific Research Applications

2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid would depend on its specific interactions with biological targets. The hydroxyl and mercapto groups could interact with enzymes or receptors, potentially inhibiting or modifying their activity. The pyrimidine ring might also play a role in binding to nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzoic acid: Known for its use in pain relief and anti-inflammatory medications.

    4,4-dimethylpyrimidine derivatives: Studied for their biological activities.

    Mercaptobenzoic acids: Investigated for their potential in various chemical reactions.

Uniqueness

2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is unique due to the combination of its functional groups and the presence of both aromatic and heterocyclic components. This unique structure may confer specific chemical reactivity and biological activity not found in simpler compounds.

Properties

IUPAC Name

5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2)5-6-15(12(19)14-13)8-3-4-10(16)9(7-8)11(17)18/h3-7,16H,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPADIQMJRLELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 2
2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
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2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
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2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 5
2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 6
2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

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